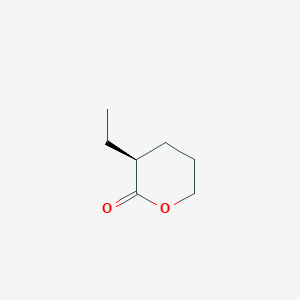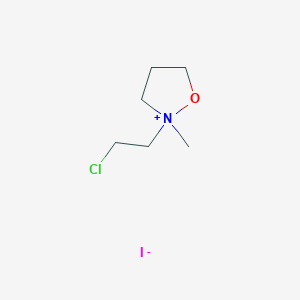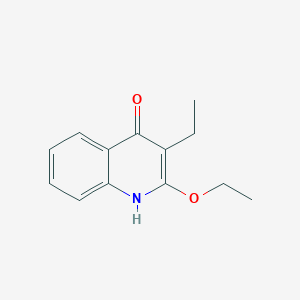
2-Ethoxy-3-ethylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-ethylquinolin-4-ol, also known as EEQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
2-Ethoxy-3-ethylquinolin-4-ol exerts its pharmacological effects by interacting with various cellular targets. It has been found to inhibit the activity of enzymes, such as DNA topoisomerase and acetylcholinesterase, which play a crucial role in cell division and neurotransmission, respectively. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane integrity of microorganisms.
Effets Biochimiques Et Physiologiques
2-Ethoxy-3-ethylquinolin-4-ol has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits analgesic effects by reducing the sensitivity of pain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-3-ethylquinolin-4-ol offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It exhibits a wide range of pharmacological activities, making it a versatile tool for investigating various cellular processes. However, 2-Ethoxy-3-ethylquinolin-4-ol also has some limitations. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in vivo.
Orientations Futures
2-Ethoxy-3-ethylquinolin-4-ol has shown promising results in various scientific research areas. Future studies could focus on exploring its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel drug delivery systems could enhance its efficacy and reduce its toxicity. Furthermore, the investigation of its potential use in combination with other drugs could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-Ethoxy-3-ethylquinolin-4-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-3-ethylquinolin-4-ol involves the reaction of 2-ethyl-4-hydroxyquinoline with ethyl iodide in the presence of anhydrous potassium carbonate. The resulting product is then purified by recrystallization. This method yields a high purity product with a yield of around 80%.
Applications De Recherche Scientifique
2-Ethoxy-3-ethylquinolin-4-ol has shown potential applications in various scientific research areas. It has been extensively studied for its antitumor, antibacterial, and antifungal activities. Additionally, 2-Ethoxy-3-ethylquinolin-4-ol has been found to possess antioxidant, anti-inflammatory, and analgesic properties. Its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, has also been investigated for its potential use in treating neurodegenerative diseases.
Propriétés
Numéro CAS |
105677-48-3 |
|---|---|
Nom du produit |
2-Ethoxy-3-ethylquinolin-4-ol |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-ethoxy-3-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-9-12(15)10-7-5-6-8-11(10)14-13(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
QOCLJLRLEBAPGL-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=CC=CC=C2C1=O)OCC |
SMILES canonique |
CCC1=C(NC2=CC=CC=C2C1=O)OCC |
Synonymes |
4-Quinolinol,2-ethoxy-3-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
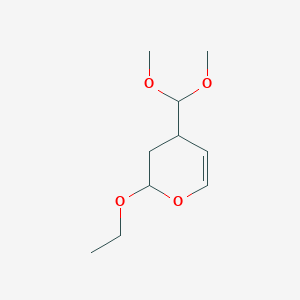
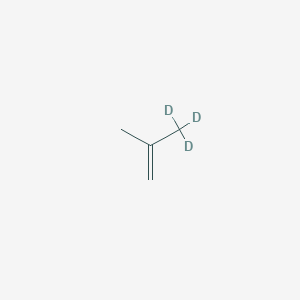
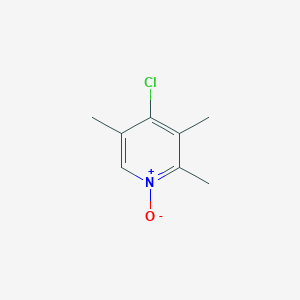
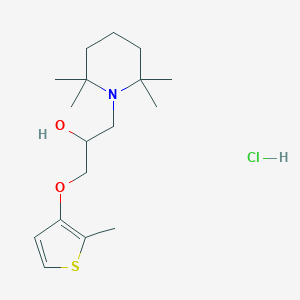
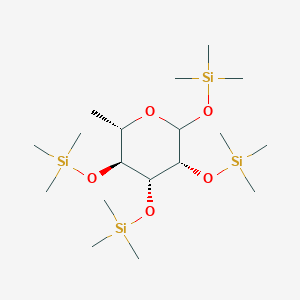
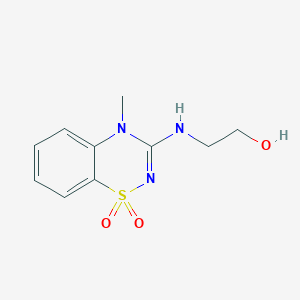
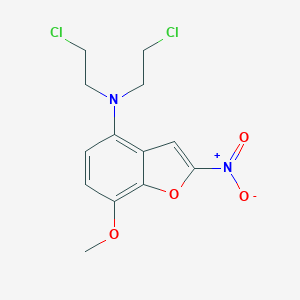
![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
